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Compound of Interest

Compound Name: IPN60090 dihydrochloride

Cat. No.: B8118261 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers

utilizing IPN60090 dihydrochloride. Below you will find frequently asked questions (FAQs) and

troubleshooting guides to address potential issues related to off-target effects during your

experiments.

Frequently Asked Questions (FAQs)
Q1: What is the known on-target selectivity of IPN60090 dihydrochloride?

IPN60090 dihydrochloride is a highly selective and orally active inhibitor of Glutaminase 1

(GLS1). In biochemical assays, it demonstrates potent inhibition of the GAC isoform of GLS1

with an IC50 of 31 nM. Its selectivity for GLS1 over GLS2 is significant, with an IC50 for GLS2

greater than 50,000 nM.

Q2: Has IPN60090 been profiled for off-target activities?

Yes, IPN60090 (referred to as compound 27 in its primary publication) has been subjected to

extensive off-target screening. This includes testing against a panel of kinases (KinomeScan)

and a broad panel of receptors, ion channels, and enzymes (CEREP). The results indicate a

very clean off-target profile at concentrations significantly higher than its GLS1 inhibitory

activity.
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Q3: What were the key findings from the off-target screening?

At a concentration of 1 µM, IPN60090 showed minimal interaction with a wide range of kinases.

In the CEREP panel, tested at 10 µM, it exhibited less than 50% inhibition for the vast majority

of the 70 targets, indicating low potential for off-target effects through these pathways at typical

experimental concentrations.

Q4: I am observing a phenotype in my cellular assay that doesn't seem to be explained by

GLS1 inhibition. Could it be an off-target effect?

While IPN60090 is highly selective, it's crucial to consider alternative explanations for

unexpected phenotypes. Before concluding an off-target effect, it is important to troubleshoot

other experimental factors. If these have been ruled out, referring to the comprehensive off-

target data can help determine if a plausible off-target interaction might be responsible.

Q5: Where can I find the detailed off-target screening data for IPN60090?

The detailed off-target screening data from both the KinomeScan and CEREP panels can be

found in the supporting information of the primary publication describing the discovery of

IPN60090:

Soth, M. J., et al. (2020). Discovery of IPN60090, a Clinical Stage Selective Glutaminase-1

(GLS-1) Inhibitor with Excellent Pharmacokinetic and Physicochemical Properties. Journal of

Medicinal Chemistry, 63(21), 12957–12977. The relevant data is in the supplementary file

jm0c01398_si_002.pdf.[1][2]

Troubleshooting Guide: Unexpected Experimental
Results
If you encounter unexpected results in your experiments with IPN60090, this guide provides a

logical workflow to investigate potential causes, including the possibility of off-target effects.
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Troubleshooting Workflow for Unexpected Results with IPN60090
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Caption: A logical flowchart for troubleshooting unexpected results in IPN60090 experiments.
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Data on Off-Target Screening
The following tables summarize the quantitative data from the off-target screening of

IPN60090.

KinomeScan Profiling
IPN60090 was screened against a panel of 468 kinases at a concentration of 1 µM. The results

are reported as "% Control", where a lower value indicates stronger binding.

Kinase Target % Control at 1 µM Interpretation

Most Kinases > 50% No significant binding

TNIK 1.5%
Potential weak off-target

interaction

Other kinases with < 35%

control
e.g., MAP4K1, STK17B, etc. Very weak interactions

Note: This is a summary. For a complete list of all 468 kinases, please refer to the

supplementary information of the primary publication.

CEREP Broad Panel Screening
IPN60090 was tested at 10 µM against a panel of 70 targets including GPCRs, ion channels,

transporters, and enzymes. The results are reported as "% Inhibition".

Target % Inhibition at 10 µM Interpretation

Most Targets < 50% No significant inhibitory activity

Dopamine D2S Receptor 53%
Potential weak off-target

interaction

Sigma2 (σ2) Receptor 68%
Potential moderate off-target

interaction
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Note: This table highlights the most significant interactions. The majority of the 70 targets

showed minimal to no inhibition.

Experimental Protocols
KinomeScan® Profiling (General Protocol)
The KinomeScan® assay is a competition-based binding assay that quantitatively measures

the interaction of a compound with a large panel of kinases.

Assay Principle: Test compounds are incubated with DNA-tagged kinases and an

immobilized, active-site directed ligand. The amount of kinase bound to the solid support is

quantified via qPCR of the attached DNA tag. A reduction in the amount of bound kinase in

the presence of the test compound indicates displacement of the immobilized ligand and

therefore, an interaction between the compound and the kinase.

Procedure:

A solution of the test compound (e.g., IPN60090 at 1 µM) is prepared.

The compound is incubated with the kinase-DNA conjugate and the immobilized ligand in

a multi-well plate.

After reaching equilibrium, the unbound kinase is washed away.

The amount of remaining kinase is quantified using qPCR.

The results are reported as a percentage of the vehicle control (% Control).
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KinomeScan Experimental Workflow

Prepare Test Compound
(e.g., IPN60090)

Incubate with Kinase-DNA
and Immobilized Ligand

Wash to Remove
Unbound Kinase

Quantify Bound Kinase
via qPCR

Calculate % Control
vs. Vehicle

Click to download full resolution via product page

Caption: General experimental workflow for the KinomeScan assay.

CEREP Safety Panel (General Protocol)
The CEREP safety panel consists of a battery of in vitro radioligand binding and enzyme

assays to assess the potential for off-target interactions with a wide range of G-protein coupled

receptors (GPCRs), ion channels, transporters, and non-kinase enzymes.

Assay Principle: For receptor binding assays, a test compound's ability to displace a specific

radiolabeled ligand from its receptor is measured. For enzyme assays, the compound's

ability to inhibit the activity of a specific enzyme is determined.
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Procedure (Binding Assay Example):

A specific concentration of the test compound (e.g., IPN60090 at 10 µM) is prepared.

The compound is incubated with a preparation of the target receptor and a specific

radioligand.

The reaction is allowed to reach equilibrium.

Bound and free radioligand are separated by filtration.

The amount of radioactivity bound to the receptor is measured using a scintillation counter.

The percent inhibition of radioligand binding by the test compound is calculated relative to

a control.
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CEREP Radioligand Binding Assay Workflow
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Caption: General experimental workflow for a CEREP radioligand binding assay.

Signaling Pathway Considerations
While IPN60090 is a highly specific GLS1 inhibitor, it is important to understand the central role

of glutamine metabolism in cellular processes. An unexpected phenotype could arise from

downstream effects of GLS1 inhibition that may intersect with other signaling pathways.
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Central Role of Glutamine Metabolism
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Caption: Simplified diagram of glutamine metabolism and the action of IPN60090.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Off-Target Effects Investigation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8118261#ipn60090-dihydrochloride-off-target-effects-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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